molecular formula C6H9BrClNS B2822865 (1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride CAS No. 2418595-62-5

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride

Cat. No.: B2822865
CAS No.: 2418595-62-5
M. Wt: 242.56
InChI Key: XPCQYVDLAWUTKI-WCCKRBBISA-N
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Description

(1S)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a chiral amine derivative featuring a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine moiety at the 3-position. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical development .

Properties

IUPAC Name

(1S)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQYVDLAWUTKI-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at the bromine or other positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, sulfoxides, and sulfones.

  • Reduction Products: Primary amines, secondary amines, and tertiary amines.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and other functionalized compounds.

Scientific Research Applications

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other medicinal compounds.

  • Industry: The compound is employed in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (1S)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride and its analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Salt Form Notable Features References
(1S)-1-(5-Bromothiophen-3-yl)ethanamine HCl C₆H₉BrClNS 242.56 5-Bromo, thiophene, (S)-chirality Thiophene Hydrochloride Chiral center, bromine for lipophilicity
(S)-1-(5-Bromopyridin-3-yl)ethanamine HCl C₇H₁₀BrClN₂ 237.52 5-Bromo, pyridine, (S)-chirality Pyridine Hydrochloride Nitrogen-rich ring, enhanced polarity
(S)-1-(5-Bromopyridin-2-yl)ethanamine·2HCl C₇H₁₁BrCl₂N₂ 273.99 5-Bromo, pyridine, dihydrochloride Pyridine Dihydrochloride Increased solubility, 2-position bromine
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₉BrClN₃O 292.55 3-Bromophenyl, oxadiazole Oxadiazole Hydrochloride Oxadiazole for π-stacking, bromine for steric effects
(R)-1-(5-Fluoropyridin-3-yl)ethanamine·2HCl C₇H₁₁Cl₂FN₂ 237.09 5-Fluoro, pyridine, (R)-chirality Pyridine Dihydrochloride Fluorine for electronegativity, dihydrochloride salt
(S)-1-(4-Nitrophenyl)ethanamine HCl C₈H₁₁ClN₂O₂ 202.64 4-Nitro, phenyl Phenyl Hydrochloride Nitro group for redox activity, planar structure

Structural Analysis

Heterocyclic Core Variations:
  • Thiophene vs. Pyridine: The thiophene ring in the target compound (S-containing) offers distinct electronic properties compared to pyridine (N-containing).
  • Oxadiazole Derivatives : Compounds like [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl introduce a rigid oxadiazole ring, which can enhance metabolic stability and π-π interactions in biological systems .
Substituent Effects:
  • Bromine Position : Bromine at the 5-position on thiophene (target compound) vs. 2-position on pyridine (e.g., C₇H₁₁BrCl₂N₂ ) influences steric hindrance and electronic distribution. The 5-bromo substitution may optimize hydrophobic interactions in enzyme pockets.
  • Chirality : The (S)-enantiomer of the target compound may exhibit different binding kinetics compared to its (R)-counterpart (CAS 2418596-90-2 ), though enantiomeric data are sparse in the evidence.
Salt Form and Solubility:
  • Hydrochloride salts (e.g., target compound) are common for improved solubility, while dihydrochloride forms (e.g., C₇H₁₁BrCl₂N₂ ) further enhance aqueous dissolution, critical for in vitro assays.

Biological Activity

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromothiophene moiety, is believed to interact with various biological targets, making it a candidate for pharmacological investigations. Despite limited specific research on this compound, insights can be drawn from related compounds and preliminary studies.

Chemical Structure and Properties

The compound is defined by its unique structure, which includes:

  • Bromine Substitution : The presence of a bromine atom on the thiophene ring may enhance its biological activity through increased lipophilicity and receptor binding affinity.
  • Hydrochloride Salt Form : This form improves solubility in aqueous environments, facilitating biological assays and potential therapeutic applications.

Currently, there is no well-documented mechanism of action for this compound due to insufficient research data. However, compounds with similar structures often interact with neurotransmitter systems and may influence mood and behavior through modulation of serotonin or dopamine receptors.

Biological Activity

Preliminary studies suggest potential biological activities that warrant further investigation:

  • Neurotransmitter Modulation : Compounds with thiophene structures have been noted for their interactions with the central nervous system. Similar compounds have shown activity in modulating neurotransmitter levels, suggesting that this compound might exhibit psychoactive properties.
  • Antimicrobial Properties : Research into related thiophene derivatives has demonstrated varying degrees of antimicrobial activity. For instance, studies have shown that certain thiophene-based compounds exhibit significant inhibition against bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from related research:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
4-BromoamphetamineSimilar phenyl ring with bromineStimulant effects
3-Chloro-N-methylamphetamineContains a methyl group on the aminePotent psychoactive properties
2-Amino-5-bromobenzonitrileNitrile group instead of an amineDifferent reactivity due to nitrile

These compounds share structural similarities with this compound and indicate potential pathways for further exploration into its biological effects.

Pharmacological Applications

Given its structural characteristics, this compound could have several applications in pharmacology:

  • Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders or neurodegenerative diseases.
  • Antimicrobial Research : The antimicrobial potential observed in related thiophene compounds could lead to the exploration of this compound as an antibiotic agent.

Q & A

Basic: What are the optimal synthetic routes for (1S)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step procedures starting with brominated thiophene precursors. Key steps include:

  • Bromination : Selective bromination at the 5-position of thiophene derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
  • Chiral Resolution : Enzymatic resolution or chiral HPLC to isolate the (1S)-enantiomer, ensuring >98% enantiomeric purity .
  • Salt Formation : Reaction with HCl in ethanol or diethyl ether to yield the hydrochloride salt, enhancing stability and solubility .

Critical Consideration : Monitor reaction intermediates via LC-MS to avoid by-products from competing bromination sites .

Basic: How is enantiomeric purity determined for this compound?

Methodological Answer:
Enantiomeric purity is assessed using:

  • Chiral HPLC : Employing columns like Chiralpak IA or IB with mobile phases (e.g., hexane:isopropanol:diethylamine) to resolve enantiomers. Retention time differences ≥1.5 min confirm purity .
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values for the (1S)-enantiomer .
  • NMR with Chiral Shift Reagents : Use europium-based reagents to induce splitting of signals in 1^1H NMR .

Advanced: How can contradictions in receptor binding assay data be resolved for this compound?

Methodological Answer:
Contradictions often arise from:

  • Receptor Subtype Selectivity : Conduct assays across multiple receptor subtypes (e.g., serotonin 5-HT2A_{2A} vs. dopamine D2_2) to identify off-target effects .
  • Buffer Conditions : Vary pH (6.5–7.5) and ionic strength to assess binding affinity dependencies .
  • Orthogonal Assays : Validate results using radioligand binding, calcium flux assays, and computational docking studies .

Example : If IC50_{50} values vary between labs, verify assay protocols (e.g., incubation time, temperature) and ligand purity .

Advanced: What are best practices for X-ray crystallographic structure determination of this compound?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like methanol/water (1:1) to grow single crystals .
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation to resolve bromine and sulfur atoms .
  • Refinement : Employ SHELXL for anisotropic refinement of heavy atoms (Br, S) and OLEX2 for visualization/validation of hydrogen bonding networks .

Note : Address disorder in the thiophene ring by applying restraints during refinement .

Basic: What handling and storage considerations are critical for this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Handling : Use inert atmosphere (N2_2) gloveboxes during weighing to avoid hygroscopic absorption .
  • Safety : Refer to SDS for emergency protocols; avoid inhalation/contact using PPE (gloves, goggles) .

Advanced: How can cross-coupling reactions expand the derivatization of this compound?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React the 5-bromo group with aryl boronic acids to introduce substituents (e.g., phenyl, pyridyl) for SAR studies .
  • Buchwald-Hartwig Amination : Install secondary amines at the bromine site to modulate pharmacokinetic properties .
  • Optimization : Use Pd0^0 catalysts (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating (80–120°C) to enhance reaction efficiency .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirm molecular weight (MW 292.62) and purity (>98%) using C18 columns and ESI+ ionization .
  • 1^1H/13^{13}C NMR : Assign peaks for the thiophene ring (δ 6.8–7.2 ppm), chiral center (δ 3.1–3.5 ppm), and NH2_2 group (δ 1.8–2.2 ppm) .
  • FT-IR : Identify N–H stretches (~3300 cm1^{-1}) and C–Br vibrations (~550 cm1^{-1}) .

Advanced: How does structural modification of analogous compounds inform SAR for this compound?

Methodological Answer:

  • Positional Isomerism : Compare with 5-bromopyridin-3-yl analogs to assess how heterocycle substitution impacts receptor binding .
  • Halogen Effects : Replace bromine with chlorine/fluorine to study electronic effects on bioactivity .
  • Chirality : Test (1R)-enantiomers to determine stereospecificity in neurotransmitter modulation .

Example : 5-Fluoropyridin-3-yl analogs show reduced off-target binding compared to brominated derivatives .

Advanced: How can low solubility in aqueous buffers be addressed during pharmacological studies?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤5%) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Salt Screening : Explore alternative salts (e.g., sulfate, citrate) for improved dissolution .
  • Prodrug Design : Introduce ester or phosphate groups at the amine for in vivo hydrolysis .

Advanced: What role does the bromothiophene moiety play in biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : The bromine atom increases electrophilicity, enhancing interactions with receptor nucleophiles (e.g., cysteine residues) .
  • Hydrophobic Interactions : The thiophene ring contributes to lipophilicity (logP ~2.5), aiding blood-brain barrier penetration .
  • Metabolic Stability : Bromine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

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